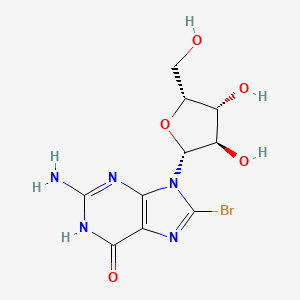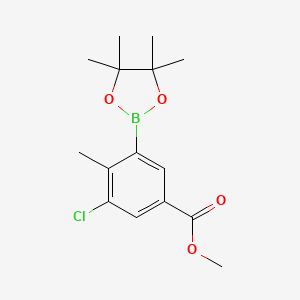![molecular formula C17H16N2O2 B15365234 n-[2-(2-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B15365234.png)
n-[2-(2-Methoxyphenyl)benzofuran-5-yl]acetamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-Methoxyphenyl)benzofuran-5-yl]acetamidine: is a complex organic compound that belongs to the class of benzofurans, which are characterized by a fused benzene and furan ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-[2-(2-Methoxyphenyl)benzofuran-5-yl]acetamidine . Common synthetic routes include:
Friedel-Crafts Acylation: : This involves the acylation of 2-methoxyphenyl with benzofuran-5-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Nucleophilic Substitution:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Methoxyphenyl)benzofuran-5-yl]acetamidine: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂CrO₄, and controlled temperature conditions.
Reduction: : LiAlH₄, H₂, and catalysts like palladium on carbon (Pd/C).
Substitution: : Amines, alkoxides, and suitable solvents like dimethylformamide (DMF) or acetonitrile (MeCN).
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted benzofurans or acetamidines.
Scientific Research Applications
N-[2-(2-Methoxyphenyl)benzofuran-5-yl]acetamidine: has shown potential in various scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which n-[2-(2-Methoxyphenyl)benzofuran-5-yl]acetamidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
N-[2-(2-Methoxyphenyl)benzofuran-5-yl]acetamidine: can be compared with other similar compounds such as:
Benzofuran derivatives: : Similar core structure but different substituents.
Acetamidine derivatives: : Similar functional group but different aromatic rings.
2-Methoxyphenyl compounds: : Similar methoxy group but different heterocyclic structures.
These comparisons highlight the uniqueness of This compound
Properties
Molecular Formula |
C17H16N2O2 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N'-[2-(2-methoxyphenyl)-1-benzofuran-5-yl]ethanimidamide |
InChI |
InChI=1S/C17H16N2O2/c1-11(18)19-13-7-8-15-12(9-13)10-17(21-15)14-5-3-4-6-16(14)20-2/h3-10H,1-2H3,(H2,18,19) |
InChI Key |
BPAMKOFMWNHVII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC2=C(C=C1)OC(=C2)C3=CC=CC=C3OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


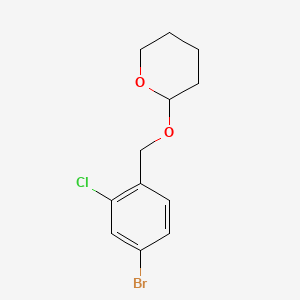
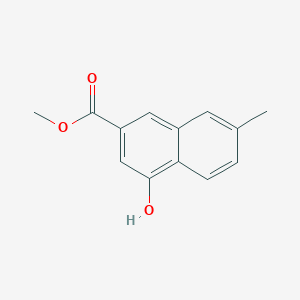
![2-Bromo-7-chlorothieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B15365173.png)
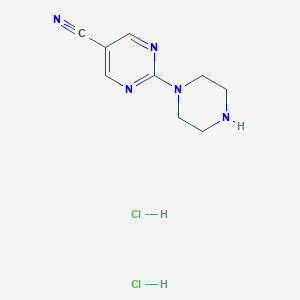
![3-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15365193.png)
![1-[(4-Benzylphenyl)methyl]-4-methyl-piperazine](/img/structure/B15365202.png)
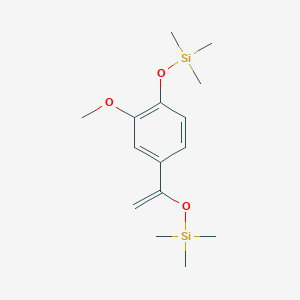
![8-(2-Fluorobenzyl)-6-bromo-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5(8h)-one](/img/structure/B15365204.png)
![Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]-](/img/structure/B15365209.png)

![1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol](/img/structure/B15365240.png)
